molecular formula C13H11F2N5O B6453178 N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine CAS No. 2548986-33-8

N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine

Cat. No.: B6453178
CAS No.: 2548986-33-8
M. Wt: 291.26 g/mol
InChI Key: WTYFSKOQVYROMW-UHFFFAOYSA-N
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Description

N-[4-(Difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine is a synthetic purine derivative characterized by a methyl group at the N9 position and a 4-(difluoromethoxy)phenyl substituent at the C6 amine position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules (e.g., ATP, cAMP). Modifications at the N9 and C6 positions are known to influence pharmacological properties, including receptor binding affinity, metabolic stability, and bioavailability .

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N5O/c1-20-7-18-10-11(16-6-17-12(10)20)19-8-2-4-9(5-3-8)21-13(14)15/h2-7,13H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYFSKOQVYROMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This is followed by coupling reactions to introduce the purine moiety. The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The purine moiety can interact with nucleic acids, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine, highlighting substituent variations, synthesis methods, and implied properties:

Compound Name N9 Substituent C6 Substituent Synthesis Notes Potential Properties/Applications Reference
This compound Methyl 4-(Difluoromethoxy)phenyl Likely involves nucleophilic substitution or coupling reactions (methods inferred from related compounds). Enhanced lipophilicity due to difluoromethoxy group; potential kinase inhibition.
N-Benzyl-9-isopropyl-9H-purin-6-amine Isopropyl Benzyl Prepared via alkylation of purine intermediates; tested for antibacterial and antitumor activity. Antibacterial, antitumor applications.
(2-Chloro-9-methyl-9H-purin-6-yl)-cyclohexyl-amine Methyl Cyclohexylamine Synthesized from dichloropurine precursors via SNAr reactions. Improved steric bulk may affect receptor selectivity.
N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine None (9H) 4-Fluorophenyl, morpholino at C2 Mitsunobu or coupling reactions; morpholino group enhances solubility. Potential kinase or protease inhibition.
9-[4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl]-9H-purin-6-amine Benzyloxyalkyl None (6-amine) Alkylation of adenine with benzyl-protected bromoalkanes. Prodrug design (benzyl groups for hydrolysis).
8-[(4-Chlorophenyl)sulfanyl]-9H-purin-6-amine None (9H) 8-(4-Chlorophenylthio) Thioether formation via displacement of purine halides. Antioxidant or enzyme inhibition roles.

Key Structural and Functional Insights:

Fluorine atoms (e.g., in 4-fluorophenyl or difluoromethoxy groups) improve metabolic stability by resisting oxidative degradation .

Synthetic Strategies: N9 alkylation: Methyl or benzyl groups are introduced early in synthesis via alkyl halides or Mitsunobu reactions (e.g., Example 110 in ). C6 modifications: Amine substituents are often added through nucleophilic aromatic substitution (e.g., using ammonia or amines with chloro- or fluoropurines) .

Biological Implications: N-Benzyl-9-isopropyl-9H-purin-6-amine demonstrated antibacterial and antitumor activity, suggesting that bulkier N9 substituents (e.g., isopropyl) may enhance target engagement . Morpholino groups (e.g., in ) improve solubility, which could counterbalance the hydrophobicity of aryl substituents.

Chlorophenylthio at C8 () may act as a hydrogen bond disruptor or redox-active moiety.

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